Cycloheptyl vs. Cyclopentyl: 10-Fold Superiority in In Vivo Cholesterol-Lowering Efficacy Despite Equivalent In Vitro ACAT Inhibition
In the non-N-methylpyrazole series, replacement of the cycloheptyl group (compound 3m) with a cyclopentyl group (compound 3al) resulted in nearly identical in vitro ACAT inhibitory activity (IC50 = 65 nM vs. 22 nM, respectively). However, in vivo hypocholesterolemic efficacy in cholesterol-fed rats was dramatically reduced: the cyclopentyl analog 3al required >1 mg/kg to achieve only 36% plasma cholesterol reduction, whereas the cycloheptyl analog 3m achieved 50% reduction at an ED50 of 0.097 mg/kg—representing an approximately 10-fold loss of in vivo potency with cyclopentyl [1]. This disconnect between in vitro and in vivo activity was explicitly noted as a consistent trend across the biphenyl series as well [1].
| Evidence Dimension | In vivo hypocholesterolemic ED50 (cholesterol-fed rat model, dietary admixture administration) |
|---|---|
| Target Compound Data | ED50 = 0.097 mg/kg (compound 3m; N-cycloheptyl, Ar1 = pyrazol-3-yl, Ar3 = 2,4,6-trimethylphenyl) |
| Comparator Or Baseline | ED50 > 1 mg/kg, only 36% reduction at 1 mg/kg (compound 3al; N-cyclopentyl, Ar1 = pyrazol-3-yl, Ar3 = 2,4,6-trimethylphenyl) |
| Quantified Difference | >10-fold reduction in in vivo potency; cyclopentyl analog fails to reach 50% reduction at 1 mg/kg |
| Conditions | Cholesterol-fed rat model; test compound administered as dietary admixture; plasma total cholesterol measured; enzyme source: rabbit intestinal microsomes for in vitro IC50 |
Why This Matters
Procurement of the cyclopentyl analog for ACAT inhibitor synthesis will produce a final urea compound with severely compromised in vivo efficacy, making it unsuitable for projects requiring systemic cholesterol-lowering activity.
- [1] Tanaka A, Terasawa T, Hagihara H, Sakuma Y, Ishibe N, Sawada M, Takasugi H, Tanaka H. Inhibitors of acyl-CoA:cholesterol O-acyltransferase. 2. Identification and structure–activity relationships of a novel series of N-alkyl-N-(heteroaryl-substituted benzyl)-N′-arylureas. J Med Chem. 1998;41(13):2390-2410. Table 4: compounds 3m (IC50 = 65 nM, ED50 = 0.097 mg/kg) vs. 3al (IC50 = 22 nM, ED50 > 1 mg/kg, 36% reduction). View Source
